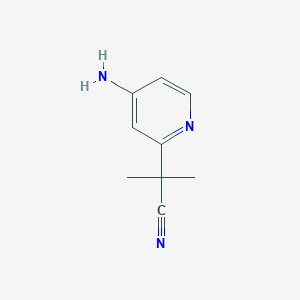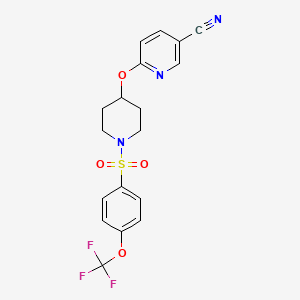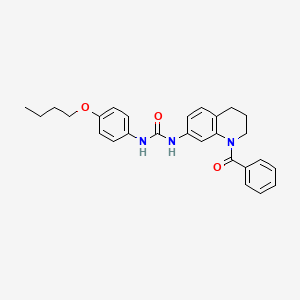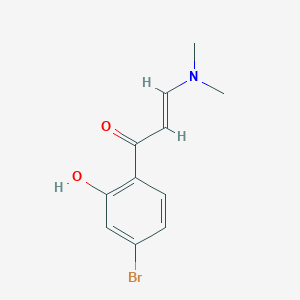
2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, similar to benzene . The “4-Aminopyridin-2-yl” part suggests the presence of an amino group (-NH2) attached to the pyridine ring . The “2-methylpropanenitrile” part indicates a propyl chain with a methyl group and a nitrile group (-CN).
Molecular Structure Analysis
Based on its name, “2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile” would have a pyridine ring with an amino group attached, and a propyl chain with a methyl and a nitrile group. The exact structure would depend on the positions of these groups on the rings and chains .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The amino group might participate in acid-base reactions, and the nitrile group could undergo reactions like hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyridine derivatives are aromatic and relatively stable. The presence of the amino and nitrile groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
- Findings : Some derivatives exhibited good antitrypanosomal activity, while others showed excellent antiplasmodial activity .
- Findings : These derivatives may have potential as inhibitors of HSC activation, contributing to liver fibrosis management .
Antitrypanosomal Activity
Hepatic Stellate Cell Inhibition
Regioselective Synthesis of 2-Oxo-1,2,3,4-tetrahydropyridine
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been reported to exhibit antitrypanosomal and antiplasmodial activities . They have shown in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Mode of Action
Similar compounds have shown to interact with their targets and cause changes that result in antitrypanosomal and antiplasmodial activities .
Biochemical Pathways
Related compounds have been reported to affect the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .
Pharmacokinetics
Similar compounds have been optimized for in vivo pharmacokinetic-pharmacodynamic (pk-pd) properties .
Result of Action
Similar compounds have shown to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as lipophilicity and basicity .
Eigenschaften
IUPAC Name |
2-(4-aminopyridin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-9(2,6-10)8-5-7(11)3-4-12-8/h3-5H,1-2H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWZRKXQJKDNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopyridin-2-yl)-2-methylpropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)
![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)



![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![2-[[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2394799.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)

![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)